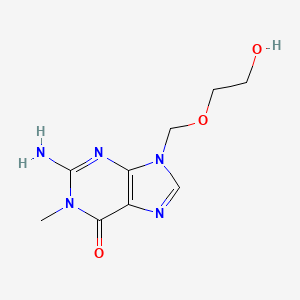
1-Methylacyclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylacyclovir is a synthetic derivative of acyclovir, a well-known antiviral drug. It is a guanine nucleoside analogue that has been modified to include a methyl group at the N1 position of the acyclovir molecule. This modification aims to enhance the pharmacokinetic properties and antiviral activity of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylacyclovir can be synthesized starting from guanosine. The synthetic route typically involves the following steps:
Acylation: Guanosine is acylated to protect the amino group.
Condensation: The protected guanosine undergoes a condensation reaction with a suitable methylating agent to introduce the methyl group at the N1 position.
Hydrolysis: The acyl protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Selection: High-purity guanosine and methylating agents are selected.
Reaction Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
1-Methylacyclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylacyclovir has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical behavior.
Biology: It serves as a tool to investigate the mechanisms of antiviral activity and resistance.
Medicine: It is explored for its potential to treat viral infections, particularly those caused by herpesviruses.
Industry: It is used in the development of new antiviral drugs and formulations
Mecanismo De Acción
1-Methylacyclovir is compared with other guanine nucleoside analogues such as:
Acyclovir: The parent compound, known for its antiviral activity against herpesviruses.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: Another guanine nucleoside analogue with activity against cytomegalovirus.
Uniqueness: this compound’s unique feature is the methyl group at the N1 position, which may enhance its pharmacokinetic properties and antiviral activity compared to acyclovir .
Comparación Con Compuestos Similares
- Acyclovir
- Valacyclovir
- Ganciclovir
- Penciclovir
- Famciclovir
Propiedades
Número CAS |
82145-52-6 |
|---|---|
Fórmula molecular |
C9H13N5O3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-amino-9-(2-hydroxyethoxymethyl)-1-methylpurin-6-one |
InChI |
InChI=1S/C9H13N5O3/c1-13-8(16)6-7(12-9(13)10)14(4-11-6)5-17-3-2-15/h4,15H,2-3,5H2,1H3,(H2,10,12) |
Clave InChI |
YUYWPANFAWBVET-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N=C1N)N(C=N2)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


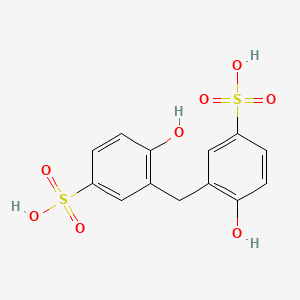
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
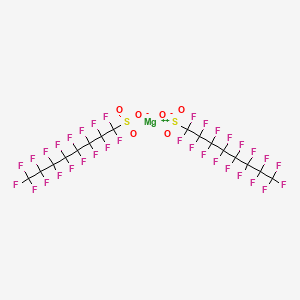
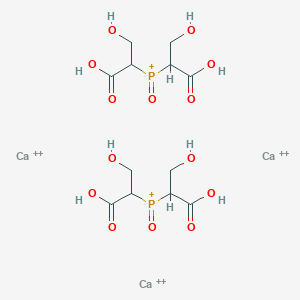
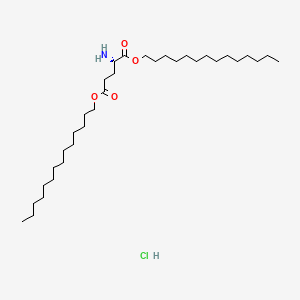
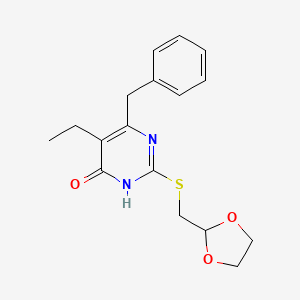
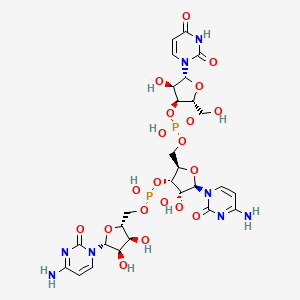
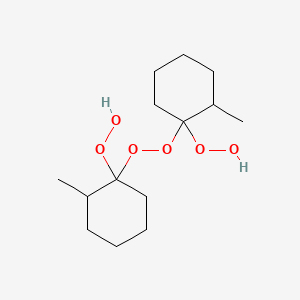
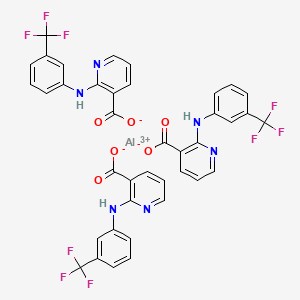
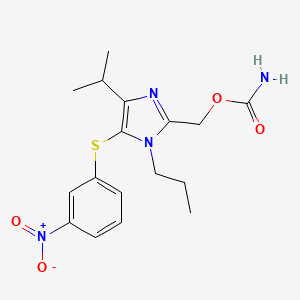
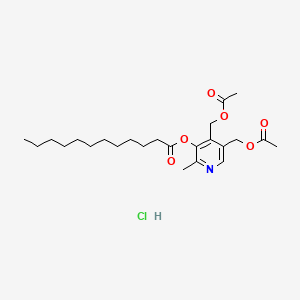
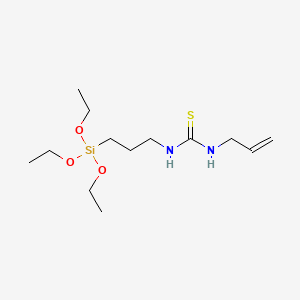
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
